16-O-乙酰达鲁提根醇

描述

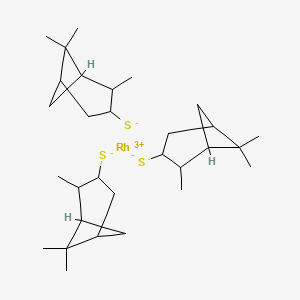

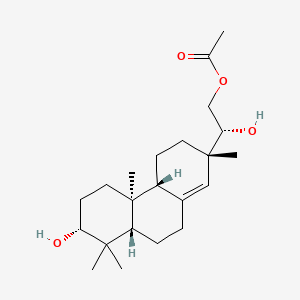

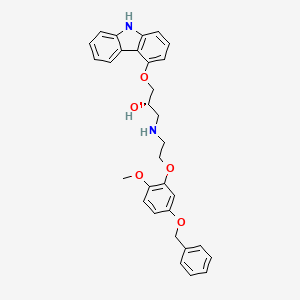

16-O-Acetyldarutigenol (compound 4) is an ent-pimarane diterpenoid compound . It is isolated from the ethanol extract of Siegesbeckia orientalis .

Molecular Structure Analysis

The molecular formula of 16-O-Acetyldarutigenol is C22H36O4 . Its molecular weight is 364.52 . The detailed molecular structure is not available in the retrieved information.Physical and Chemical Properties Analysis

The molecular weight of 16-O-Acetyldarutigenol is 364.52 . Its molecular formula is C22H36O4 . Other physical and chemical properties are not available in the retrieved information.科学研究应用

Histone Acetylation and Chromatin Structure: 乙酰化,例如在赖氨酸16位点(H4-K16Ac)上的组蛋白H4上的乙酰化,是影响染色质结构和蛋白质相互作用的重要后翻译修饰。它抑制了紧凑染色质纤维的形成,并影响非组蛋白蛋白与染色质之间的相互作用(Shogren-Knaak et al., 2006)。

Role in Gene Reactivation: 组蛋白去乙酰化抑制剂与DNA甲基转移酶抑制剂结合使用,可以重新激活被表观遗传修饰沉默的基因。这对于针对癌细胞的治疗具有重要意义(Egger et al., 2007)。

ent-Pimarane Diterpenoids: 一项研究从东方风毛菊植物中鉴定出各种ent-皮马兰二萜类化合物,包括16-O-乙酰达鲁提根醇。这表明在药理应用中探索天然产物及其衍生物的潜力(Wang et al., 2009)。

Epigenetic Modifications in Cancer: 组蛋白的修饰,例如通过乙酰化,对表观遗传学至关重要,影响基因表达并在癌症治疗中具有重要意义(Jost & Galm, 2007)。

Histone Modifications and Cellular Processes: 组蛋白H4赖氨酸16位点的乙酰化参与了各种细胞过程,表明特定乙酰化标记在细胞调控中的重要性(Shia et al., 2006)。

Histone Acetylation and Cellular Lifespan: 研究表明,特定的组蛋白修饰,如H4赖氨酸16位点的乙酰化,在调节细胞寿命中起着作用,暗示表观遗传修饰与衰老之间存在联系(Dang et al., 2009)。

安全和危害

The safety data sheet for 16-O-Acetyldarutigenol suggests that it is not flammable or combustible . In case of accidental release, it is recommended to pick up and arrange disposal without creating dust . For safe storage, it is recommended to keep the container tightly closed in a dry and well-ventilated place . The recommended storage temperature is 28°C .

作用机制

Target of Action

16-O-Acetyldarutigenol is an ent-pimarane diterpenoid compound The primary targets of this compound are currently not well-defined in the literature

Pharmacokinetics

It is known that the compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which may influence its bioavailability.

生化分析

Biochemical Properties

It is known to be an ent-pimarane diterpenoid compound

Dosage Effects in Animal Models

There is currently no available information on how the effects of 16-O-Acetyldarutigenol vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

There is currently no available information on how 16-O-Acetyldarutigenol is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

属性

IUPAC Name |

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16-,17-,18-,19+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQYJHPSJRFCLW-MGNVCTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101313 | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188282-01-0 | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)